molecular formula C30H36N8O4 B600851 Linagliptin N-Boc Impurity CAS No. 668273-75-4

Linagliptin N-Boc Impurity

Número de catálogo B600851
Número CAS: 668273-75-4
Peso molecular: 572.67
Clave InChI: PQEIZFATTRGTNW-HXUWFJFHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Linagliptin N-Boc Impurity is an impurity of Linagliptin . Linagliptin is a dipeptidyl peptidase-4 inhibitor with a hyperglycemic activity . It was approved for the treatment of diabetes mellitus type 2 .


Synthesis Analysis

During the process development of linagliptin, five new process-related impurities were detected by high performance liquid chromatography (HPLC). All these impurities were identified, synthesized, and subsequently characterized by their respective spectral data .


Molecular Structure Analysis

The molecular formula of Linagliptin N-Boc Impurity is C30H36N8O4 . The IUPAC name is tert-butyl N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamate .


Chemical Reactions Analysis

The degradation profile of linagliptin was investigated under various conditions, including acid hydrolysis, alkaline hydrolysis, oxidation, heat, and light exposure . Identification and characterization of the degradation products were achieved using an ultra-performance liquid chromatography coupled with a single quadrupole detector mass spectrometer .


Physical And Chemical Properties Analysis

The molecular weight of Linagliptin N-Boc Impurity is 572.67 . The InChI Key is PQEIZFATTRGTNW-HXUWFJFHSA-N .

Aplicaciones Científicas De Investigación

Identification and Quantification of Impurities

  • Detection of Degradation Products : Huang et al. (2018) identified an unknown degradation product (Impurity I) of linagliptin under acidic conditions. They used high-performance liquid chromatography (HPLC) and spectral data (MS, MS/MS, NMR, IR) for identification and mechanism analysis. This impurity, along with another process-related impurity (Impurity II), was quantified using a validated ultra-high performance liquid chromatography (UHPLC) method (Huang, Lu, Zhang, & Min, 2018).

  • Enantiomeric Impurity Determination : A capillary electrophoresis method was developed by Mai et al. (2020) for determining the enantiomeric impurity of linagliptin, using carboxymethyl-β-cyclodextrin as the chiral selector. This method offered quick and efficient separation of linagliptin enantiomers (Mai, Pham, Le, Nguyen, Nguyen, Kang, Mar, & Kim, 2020).

  • Stability Indicating Method Development : Jadhav et al. (2017) developed a stability-indicating reverse phase-HPLC method for linagliptin and metformin HCl tablets. They identified and synthesized specific impurities, contributing to a deeper understanding of linagliptin's degradation products (Jadhav, Reddy, Narayanan, & Bhosale, 2017).

Advanced Analytical Techniques

  • HILIC-UV Method for Impurity Determination : Al‐Sabti and Harbali (2020) developed a hydrophilic interaction liquid chromatography (HILIC) method combined with UV detection for quantifying the impurity 3-aminopyridine in linagliptin. This method demonstrated good sensitivity and specificity (Al‐Sabti & Harbali, 2020).

  • Characterization Using LC-MS/MS : A study by Yadav et al. (2020) utilized LC-MS/MS for the structural characterization of linagliptin degradation products and related impurities. This method provided insights into the impurities' formation pathways (Yadav, Dornala, Swain, Prabha, & Samanthula, 2020).

Impurity Synthesis and Characterization

  • Process-Related Impurity Synthesis : Huang et al. (2016) synthesized and characterized five new process-related impurities of linagliptin detected during its development, providing critical information for quality control (Huang, He, Wu, & Zhang, 2016).

Impurity Analysis in Pharmaceutical Formulations

Safety And Hazards

As a pharmaceutical impurity, Linagliptin N-Boc Impurity should be handled with care. It’s recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Direcciones Futuras

The identification and characterization of process-related impurities can guide us in controlling these impurities within the acceptable level by improving reaction conditions . This will be useful for quality control and the validation of the analytical method in the manufacture of linagliptin .

Propiedades

IUPAC Name

tert-butyl N-[(3R)-1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H36N8O4/c1-7-8-16-37-24-25(34-27(37)36-15-11-12-20(17-36)32-28(40)42-30(3,4)5)35(6)29(41)38(26(24)39)18-23-31-19(2)21-13-9-10-14-22(21)33-23/h9-10,13-14,20H,11-12,15-18H2,1-6H3,(H,32,40)/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEIZFATTRGTNW-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@H](C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H36N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801099745
Record name 1,1-Dimethylethyl N-[(3R)-1-[7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-2,6-dioxo-1H-purin-8-yl]-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801099745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Linagliptin N-Boc Impurity

CAS RN

668273-75-4
Record name 1,1-Dimethylethyl N-[(3R)-1-[7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-2,6-dioxo-1H-purin-8-yl]-3-piperidinyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=668273-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Linagliptin N-boc impurity
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0668273754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Dimethylethyl N-[(3R)-1-[7-(2-butyn-1-yl)-2,3,6,7-tetrahydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-2,6-dioxo-1H-purin-8-yl]-3-piperidinyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801099745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LINAGLIPTIN N-BOC IMPURITY
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3W7W93LXJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Linagliptin N-Boc Impurity
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Linagliptin N-Boc Impurity
Reactant of Route 3
Reactant of Route 3
Linagliptin N-Boc Impurity
Reactant of Route 4
Reactant of Route 4
Linagliptin N-Boc Impurity
Reactant of Route 5
Reactant of Route 5
Linagliptin N-Boc Impurity
Reactant of Route 6
Reactant of Route 6
Linagliptin N-Boc Impurity

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.